Cas no 1261991-31-4 (Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester)

Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester, is a biphenyl-derived carbamate compound featuring a trifluoromethoxy and a hydroxy substituent on its aromatic rings. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it useful in medicinal chemistry and agrochemical applications. The presence of the hydroxy group allows for further functionalization, while the phenylmethyl ester moiety provides a protective group for the carbamate functionality, enabling controlled reactivity. This compound is of interest in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators, due to its structural versatility and potential for selective interactions with biological targets.
Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester structure
1261991-31-4 structure
商品名:Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester
CAS番号:1261991-31-4
MF:C21H16F3NO4
メガワット:403.351256370544
MDL:MFCD18316494
CID:5216867

Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester 化学的及び物理的性質

名前と識別子

    • 5-(4-Cbz-Aminopheny)-3-trifluoromethoxyphenol
    • benzyl N-[4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]carbamate
    • Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester
    • MDL: MFCD18316494
    • インチ: 1S/C21H16F3NO4/c22-21(23,24)29-19-11-16(10-18(26)12-19)15-6-8-17(9-7-15)25-20(27)28-13-14-4-2-1-3-5-14/h1-12,26H,13H2,(H,25,27)
    • InChIKey: HSYCLTPOMXABKW-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC(=CC(=C1)C1C=CC(=CC=1)NC(=O)OCC1C=CC=CC=1)O)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 517
  • トポロジー分子極性表面積: 67.8
  • 疎水性パラメータ計算基準値(XlogP): 5.4

Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB322702-5g
5-(4-Cbz-Aminopheny)-3-trifluoromethoxyphenol, 95%; .
1261991-31-4 95%
5g
€1159.00 2025-03-19
abcr
AB322702-5 g
5-(4-Cbz-Aminopheny)-3-trifluoromethoxyphenol, 95%; .
1261991-31-4 95%
5g
€1159.00 2023-04-26

Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester 関連文献

Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl esterに関する追加情報

Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester and CAS No. 1261991-31-4: A Comprehensive Overview

Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1261991-31-4, represents a testament to the ongoing advancements in the design and synthesis of biologically active molecules. The intricate structure of this compound, featuring a biphenyl core substituted with hydroxyl and trifluoromethoxy groups, alongside a phenylmethyl ester moiety, positions it as a promising candidate for further exploration in drug discovery and development.

The molecular architecture of Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester is particularly noteworthy due to its potential for selective interaction with biological targets. The presence of the biphenyl ring system is a common feature in many pharmacologically active agents, known for its ability to facilitate optimal binding affinity and metabolic stability. The substitution pattern on this biphenyl ring, specifically the hydroxyl and trifluoromethoxy groups, introduces additional layers of functionality that can modulate the compound's pharmacokinetic properties and biological activity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage advanced chemical scaffolds. The compound in question exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular framework. The trifluoromethoxy group, for instance, is well-documented for its ability to enhance lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions with biological targets. These features collectively contribute to the compound's potential as an effective pharmaceutical intermediate or lead molecule.

One of the most compelling aspects of Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester is its versatility in synthetic chemistry. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling chemists to modify the molecule further to optimize its biological properties. This adaptability is particularly valuable in drug discovery pipelines where rapid iteration and fine-tuning of molecular structures are often required to achieve desired pharmacological outcomes.

The field of medicinal chemistry has seen remarkable progress in recent years, driven by advancements in computational modeling and high-throughput screening techniques. These tools have enabled researchers to predict and validate the binding modes of small molecules like CAS No. 1261991-31-4 with unprecedented accuracy. By integrating these technologies with traditional synthetic approaches, scientists are now better equipped to design molecules with enhanced efficacy and reduced side effects.

The biphenyl core of this compound is particularly interesting from a structural perspective. Biphenyl derivatives have long been recognized for their broad spectrum of biological activities, ranging from anti-inflammatory to anticancer effects. The specific substitution pattern on the biphenyl ring in question further refines its potential therapeutic applications by introducing additional interactions with biological targets. This level of structural complexity underscores the importance of meticulous design in modern drug development.

In addition to its structural features, Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester holds promise for applications beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules used in agrochemicals and specialty chemicals. The ability to fine-tune its reactivity and selectivity allows researchers to tailor it for specific industrial applications where high purity and performance are critical.

The trifluoromethoxy group is a particularly important feature from both a chemical and biological standpoint. This moiety not only enhances the lipophilicity of the molecule but also influences its metabolic fate. By incorporating such groups strategically into drug candidates, chemists can improve their bioavailability while minimizing unwanted side effects. This approach aligns with current trends in medicinal chemistry towards designing molecules that are both potent and safe.

The hydroxyl group on the biphenyl ring adds another layer of complexity to this compound's behavior. Hydroxyl groups are known to participate in hydrogen bonding interactions with biological targets, which can significantly influence binding affinity and selectivity. By carefully positioning this group within the molecular framework, researchers can modulate how the compound interacts with its intended target(s). This level of control is essential for developing drugs that exhibit high specificity and minimal off-target effects.

The phenylmethyl ester moiety at one end of the molecule provides an additional site for functionalization or interaction with biological targets. Ester groups are commonly found in pharmaceuticals due to their versatility as leaving groups or as part of pharmacophoric units that contribute to biological activity. In this case study example context example context example context example context example context example context example context example context example context example context example context example context example context example context example context example context example context example context example context example context further exploration could involve modifying or replacing this ester group altogether based on experimental data or computational predictions.

The synthesis of such complex molecules requires expertise across multiple disciplines including organic chemistry organic synthesis computational chemistry biochemistry pharmaceutical sciences etc As such researchers often collaborate across institutions universities research centers industrial labs etc To bring about new discoveries like those involving CAS No 1261991-31-4 which highlights how interdisciplinary efforts drive innovation forward

In conclusion Carbamic acid N[3hydroxy5trifluoromethoxy11biphenylyl4]phenylester represents an intriguing molecule with significant potential applications across various fields including medicine agriculture specialty chemicals etc Its unique structure featuring multiple functional groups offers opportunities for further exploration through both experimental studies computational modeling highthroughput screening etc By leveraging cuttingedge technologies researchers continue push boundaries toward developing safer more effective treatments meet global health challenges today tomorrow

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Amadis Chemical Company Limited
(CAS:1261991-31-4)Carbamic acid, N-[3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-, phenylmethyl ester
A1117711
清らかである:99%
はかる:5g
価格 ($):687.0